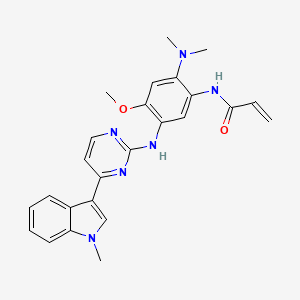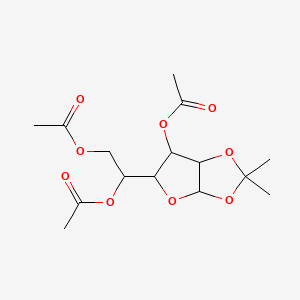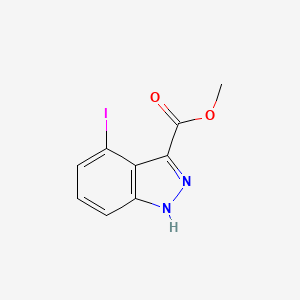amine](/img/structure/B12104030.png)
[3-(1H-Imidazol-1-yl)propyl](pentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-1-yl)propylamine: is an organic compound with the molecular formula C₁₁H₂₁N₃ It features an imidazole ring attached to a propyl chain, which is further connected to a pentan-2-yl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Alkylation of Imidazole: The imidazole ring is then alkylated using 1-bromopropane under basic conditions to form 3-(1H-imidazol-1-yl)propane.
Amination: The final step involves the reaction of 3-(1H-imidazol-1-yl)propane with pentan-2-amine under reductive amination conditions, typically using sodium cyanoborohydride as the reducing agent.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(1H-Imidazol-1-yl)propylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, such as bromoalkanes or chloromethanes.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized imidazole compounds with various substituents.
Scientific Research Applications
3-(1H-Imidazol-1-yl)propylamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and signaling pathways. Additionally, the compound can modulate the function of proteins by binding to specific sites, altering their conformation and activity.
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)propylamine: can be compared with other imidazole derivatives:
[3-(1H-Imidazol-1-yl)propyl]amine: Lacks the pentan-2-yl group, resulting in different chemical properties and biological activities.
3-(1H-Imidazol-1-yl)propylamine: Contains a methyl group instead of a pentan-2-yl group, leading to variations in reactivity and application.
3-(1H-Imidazol-1-yl)propylamine:
The uniqueness of 3-(1H-Imidazol-1-yl)propylamine lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other imidazole derivatives.
Properties
Molecular Formula |
C11H21N3 |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)pentan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-11(2)13-6-4-8-14-9-7-12-10-14/h7,9-11,13H,3-6,8H2,1-2H3 |
InChI Key |
PNFAKOJIBQYAEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCCCN1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)


![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)

![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)

![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)

![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12104003.png)

![3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide](/img/structure/B12104013.png)

